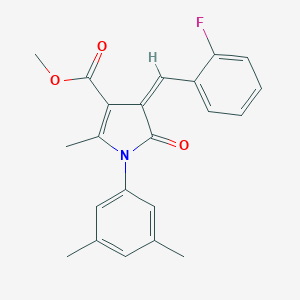![molecular formula C25H21F3N4O5 B297491 N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide](/img/structure/B297491.png)
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a member of the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide can induce DNA damage and inhibit DNA repair, leading to the induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. However, N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide. One area of research is the development of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in vivo.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide involves the condensation of 2-hydrazinobenzothiazole with 2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)malononitrile in the presence of acetic acid. The resulting product is then treated with 2-methoxyphenylacetyl chloride to obtain N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide.
Scientific Research Applications
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide |
|---|---|
Molecular Formula |
C25H21F3N4O5 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N//'-[(E)-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H21F3N4O5/c1-36-21-11-3-2-10-20(21)31-23(34)24(35)32-29-14-16-6-4-9-19(12-16)37-15-22(33)30-18-8-5-7-17(13-18)25(26,27)28/h2-14H,15H2,1H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
InChI Key |
GHTAGFVURGUZQT-IPPBACCNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)